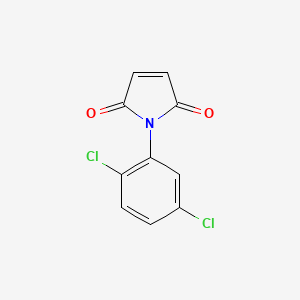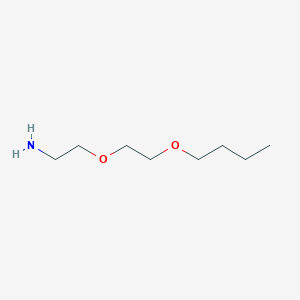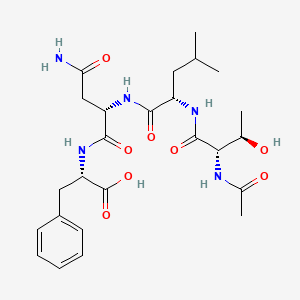
Acetylthreonyl-leucyl-asparaginyl-phenylalanine
Vue d'ensemble
Description
Acetylthreonyl-leucyl-asparaginyl-phenylalanine is a compound with the molecular formula C25H37N5O8 and a molecular weight of 535.6 g/mol .
Synthesis Analysis
The synthesis of phenylalanine, a component of the compound, has been studied extensively. A systematic engineering approach has been developed for the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, and the second catalyzes phenylpyruvate to L-phenylalanine .Chemical Reactions Analysis
Asparaginyl endopeptidases (AEPs) are known to exhibit transpeptidase activity, which is integral for the key head-to-tail cyclisation reaction during the biosynthesis of cyclotides . This could potentially be relevant to the chemical reactions involving Acetylthreonyl-leucyl-asparaginyl-phenylalanine.Applications De Recherche Scientifique
Nutritional Biochemistry
- Walnut-derived peptides, including those with amino acid sequences similar to Acetylthreonyl-leucyl-asparaginyl-phenylalanine, have been shown to exhibit high angiotensin-converting enzyme (ACE) inhibitory activities. This suggests potential applications in managing hypertension and cardiovascular health (Wang et al., 2021).
Microbial Nutrition
- Certain amino acids, such as phenylalanine and leucine, are essential for the growth of Myxococcus xanthus, a type of bacterium. This underscores the importance of these amino acids in microbial metabolism and growth (Hemphill & Zahler, 1968).
Pharmaceutical Development
- Peptides containing sequences like Acetylthreonyl-leucyl-asparaginyl-phenylalanine are being investigated for their stability and effectiveness in drug formulations. For example, TAK-448, a kisspeptin analog with similar components, shows potential for treating prostate cancer (Moriya et al., 2019).
Enzymatic Studies
- Research on enzymes synthesizing acetyl-leucine, an integral component of Acetylthreonyl-leucyl-asparaginyl-phenylalanine, has been conducted to understand their role in peptide biosynthesis, particularly in the context of antibiotics production (Suzukake et al., 1980).
Peptide Synthesis
- The synthesis of complex peptides, including those with components similar to Acetylthreonyl-leucyl-asparaginyl-phenylalanine, has been studied to understand the molecular structure and function of biologically active peptides (Bodanszky et al., 1974).
Cell Metabolism
- Specific amino acids, including components of Acetylthreonyl-leucyl-asparaginyl-phenylalanine, play a significant role in cellular processes such as RNA degradation and protein stability in hepatocytes, indicating their importance in cellular metabolism and regulation (Balavoine et al., 1993).
Protein Degradation
- Studies on protein degradation have shown that asparagine and aspartyl residues, similar to those in Acetylthreonyl-leucyl-asparaginyl-phenylalanine, undergo specific reactions contributing to protein aging and degradation, which has implications in understanding protein longevity and stability (Geiger & Clarke, 1987).
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFYEGBXADZJP-WMJIZHEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929775 | |
| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |
CAS RN |
137372-00-0 | |
| Record name | Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





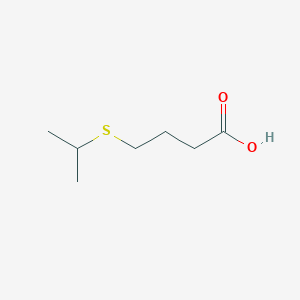
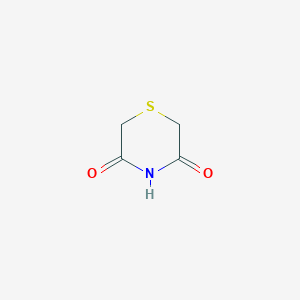
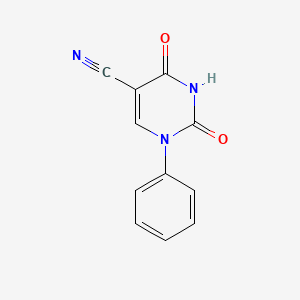
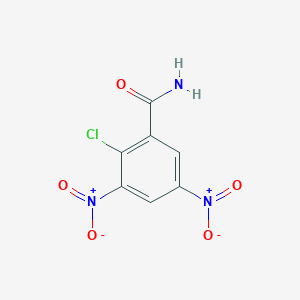
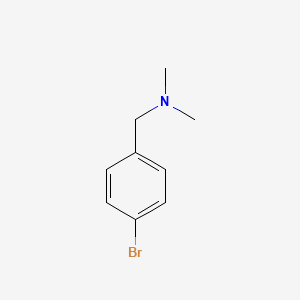
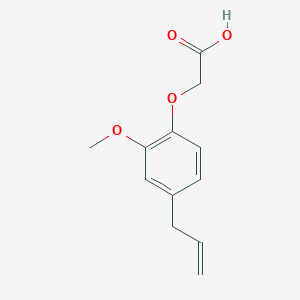
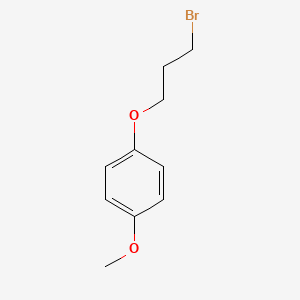
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)
